N-(1-Cyclopenten-1-yl)-N-methylacetamide

Description

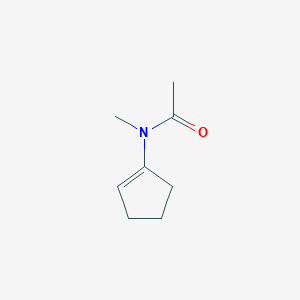

N-(1-Cyclopenten-1-yl)-N-methylacetamide is an acetamide derivative featuring a cyclopentenyl substituent attached to the nitrogen atom. Compounds like N-(1-cycloocten-1-ylmethyl)acetamide (CAS 361343-39-7; C₁₁H₁₉NO) highlight the role of cyclic substituents in modifying physical properties such as boiling points and hydrophobicity .

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

N-(cyclopenten-1-yl)-N-methylacetamide |

InChI |

InChI=1S/C8H13NO/c1-7(10)9(2)8-5-3-4-6-8/h5H,3-4,6H2,1-2H3 |

InChI Key |

HOQITXRCIKURMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclopenten-1-yl)-N-methylacetamide typically involves the reaction of cyclopentene with N-methylacetamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product with high yield and purity. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclopenten-1-yl)-N-methylacetamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of saturated amides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentyl amides.

Scientific Research Applications

N-(1-Cyclopenten-1-yl)-N-methylacetamide has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1-Cyclopenten-1-yl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The cyclopentene ring and acetamide group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(1-Cyclopenten-1-yl)-N-methylacetamide, emphasizing structural variations and their implications:

Key Observations:

Cyclic vs. Linear Substituents: The cyclopentenyl group in the target compound likely reduces polarity compared to DMAC (C₄H₉NO), a solvent with high polarity due to its dimethyl substituents . Cyclic structures, as seen in N-(1-cycloocten-1-ylmethyl)acetamide, increase hydrophobicity and may lower solubility in polar solvents .

Functional Group Effects: The cyano group in N-(1-cyano-1-methylethyl)acetamide enhances electrophilicity, making it reactive in nucleophilic substitution reactions, whereas the morpholine group in N-(1-cyclopenten-1-yl)-morpholine introduces basicity and flavor-modulating properties .

Biological Activity :

- Acetylene-containing analogs like N-(4-bromo-1-methyl-2-butynyl)-N-methylacetamide exhibit antimuscarinic activity, suggesting that substituent rigidity (e.g., cyclopentenyl) could influence receptor binding .

Biological Activity

N-(1-Cyclopenten-1-yl)-N-methylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentene ring, which contributes to its unique reactivity and biological interactions. The presence of the acetamide functional group enhances its potential to interact with various biological targets, including enzymes and receptors.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing physiological responses.

- DNA Interaction : There is potential for interaction with DNA, which could affect gene expression and cellular processes.

Biological Activities

Research indicates that this compound exhibits various biological activities. Below are key findings from recent studies:

Antimicrobial Activity

A study highlighted the compound's antimicrobial properties, demonstrating effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity, particularly against resistant strains such as Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| E. faecalis | 78.12 |

| Methicillin-resistant S. aureus | 50 |

Anticancer Potential

In vitro studies have reported that this compound exhibits antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values suggest moderate potency in inhibiting cell growth.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Antimicrobial Resistance : A study focused on the compound's efficacy against antibiotic-resistant bacteria, revealing its potential as a novel antimicrobial agent.

- Cancer Research : Research involving this compound has shown promise in targeting specific cancer pathways, suggesting it may serve as a lead compound for developing new anticancer therapies.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| 2-chloro-N-(cyclopent-1-en-1-yl)-N-methylacetamide | Moderate antimicrobial and anticancer activity |

| N-(cyclohexyl)-N-methylacetamide | Limited activity against similar targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.